molecular formula C15H20Cl2N2O6S B2726320 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide CAS No. 341965-04-6

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide

Cat. No.: B2726320
CAS No.: 341965-04-6
M. Wt: 427.29
InChI Key: XNIPMZMHAWNGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide (CAS 341965-04-6) is a high-purity sulfonamide compound supplied for life science and chemical research. This compound is identified by its molecular formula C15H20Cl2N2O6S and a molecular weight of 427.30 g/mol . Compounds within this structural class have been investigated for their potential biological activity, including as TRPM8 (Transient Receptor Potential Melastatin 8) antagonists, as outlined in patent literature . This mechanism suggests its relevance in research areas such as pain, inflammation, and respiratory or urinary tract disorders . It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. The product is available from multiple global suppliers, with various quantities and purities, typically at 98% or greater, offered for the research community .

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(dimethylamino)-2-oxoethyl]sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O6S/c1-19(2)15(21)9-26(22,23)8-14(20)18-12-7-13(25-5-4-24-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIPMZMHAWNGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CS(=O)(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide , commonly referred to as DMAC derivative , is a synthetic organic compound with potential applications in pharmaceuticals and industrial chemistry. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C14H18Cl2N2O4S
  • Molecular Weight : 381.27 g/mol
  • CAS Number : 341964-80-5

Biological Activity Overview

The biological activity of DMAC derivatives, including the specific compound , has been studied primarily in the context of their solvent properties and potential toxicity. Key findings regarding their biological effects include:

  • Absorption and Metabolism :
    • DMAC derivatives are rapidly absorbed through biological membranes and metabolized primarily via demethylation processes, leading to the formation of monomethyl derivatives and ultimately to the parent acetamide or formamide .
  • Toxicological Profile :
    • Acute exposure to high doses can lead to significant liver damage, with the liver identified as the primary target organ . Repeated exposure correlates with increased hepatotoxicity.
    • Studies indicate that DMAC and its derivatives do not exhibit mutagenic properties in standard tests, suggesting a low risk for genetic damage .
  • Embryotoxicity and Developmental Effects :
    • Research has shown that high doses can induce teratogenic effects, including malformations in developing embryos, particularly at maternal toxic levels .

Case Study 1: Occupational Exposure

A study on occupational exposure to N,N-dimethylacetamide (DMAC) revealed that workers in acrylic fiber plants exhibited no significant hepatotoxic clinical chemistry responses despite chronic low-level exposure. This suggests that while DMAC is hazardous at high concentrations, controlled exposure may not pose significant risks under regulated conditions .

Case Study 2: Animal Studies

In a comprehensive study involving B6D2F1 mice exposed to varying concentrations of DMAC:

  • No significant increase in tumor incidence was observed over an 18-month period.
  • Non-neoplastic lesions were noted, particularly centrilobular hepatocellular hypertrophy at higher doses .

Data Table: Summary of Biological Effects

EffectDescriptionReference
Absorption Rapid absorption through membranes; metabolized via demethylation
Liver Toxicity Primary target organ; significant damage at high doses
Mutagenicity Generally inactive in mutagenicity tests
Embryotoxicity Teratogenic effects observed at high doses
Occupational Safety No significant effects at controlled exposure levels

Scientific Research Applications

Structural Features

The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of various enzymes. The presence of the dichloro and methoxyethoxy groups enhances its lipophilicity and potential bioactivity.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including:

  • α-Glucosidase : Involved in carbohydrate metabolism, making it a target for diabetes treatment.
  • Acetylcholinesterase : Relevant for neurodegenerative diseases such as Alzheimer's.

Recent studies have demonstrated that derivatives of sulfonamides can inhibit these enzymes effectively, suggesting the potential of this compound in developing therapeutics for Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Anticancer Activity

Compounds similar to 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide have been explored for their anticancer properties. For instance:

  • Molecular Hybrids : New derivatives incorporating sulfonamide structures have shown cytotoxic activity against various cancer cell lines, including breast and colon cancers .
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells, providing a pathway for therapeutic development.

Chemical Synthesis

The compound's structure allows it to participate in various chemical reactions:

  • It can act as a precursor in synthesizing other biologically active compounds.
  • Its reactivity under different conditions can lead to the formation of novel derivatives with enhanced pharmacological properties .

Case Study 1: Enzyme Inhibition

A recent study synthesized several sulfonamide derivatives and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that some compounds exhibited substantial inhibitory activity against α-glucosidase, making them promising candidates for diabetes management .

Case Study 2: Anticancer Properties

In another investigation focused on novel sulfonamide derivatives, researchers found that certain compounds displayed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The compound shares core features with analogs synthesized by CymitQuimica and others (Table 1). Key structural differences include:

  • Substituents on the aniline ring : Variations in alkoxy groups (e.g., isopropoxy vs. methoxyethoxy) alter steric and electronic profiles .
  • Sulfonyl vs. sulfanyl groups : Sulfonyl (SO₂) enhances polarity and hydrogen-bonding capacity compared to sulfanyl (S–), affecting solubility and target interactions .
  • N-substituents : N,N-dimethyl vs. N-methyl or N-(4-fluorophenyl) groups modulate lipophilicity and steric bulk .

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound - 2-methoxyethoxy, N,N-dimethyl C₁₉H₂₂Cl₂N₂O₆S 477.4
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide 341964-56-5 Isopropoxy, N-methyl C₁₇H₂₁Cl₂N₂O₅S 448.3
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide 341965-06-8 Sulfanyl, N,N-diethyl C₁₉H₂₆Cl₂N₂O₄S 473.4
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide 338967-86-5 4-Methoxyphenyl sulfonyl, N-methyl C₁₉H₂₂Cl₂N₂O₆S 477.4
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide - 4-Fluorophenyl, 4-methoxyphenyl sulfonyl C₂₄H₂₃Cl₂FN₂O₆S 581.4

Physicochemical and Bioactivity Correlations

  • Polarity and Solubility : The sulfonyl group in the target compound increases hydrophilicity compared to sulfanyl analogs (e.g., CAS 341965-06-8) .
  • Bioactivity Clustering: Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests analogs with similar structures (Tanimoto >0.8) share overlapping protein targets and modes of action . For example, compounds with dichloroanilino groups exhibit activity against kinase targets due to halogen bonding .
  • Tanimoto Similarity Scores : Computational analysis using MACCS and Morgan fingerprints (Dice/Tanimoto metrics) reveals that substituent changes (e.g., N,N-dimethyl vs. N-methyl) reduce similarity scores below 0.8, indicating divergent pharmacological profiles .

Implications for Drug Design

  • Target Selectivity : Sulfonyl groups improve interactions with polar binding pockets (e.g., ATP-binding sites in kinases), whereas sulfanyl groups may favor hydrophobic domains .

Preparation Methods

Key Structural Components and Synthetic Strategy

The target molecule comprises three critical components:

  • 2,4-Dichloro-5-(2-methoxyethoxy)aniline (core aromatic system).
  • Ethyl sulfonyl group connected to an oxoethyl chain.
  • N,N-Dimethylacetamide (DMA) as the sulfonamide moiety.

The synthesis strategy involves:

  • Step 1 : Preparation of the substituted aniline intermediate.
  • Step 2 : Introduction of the sulfonyl group via sulfonyl chloride intermediates.
  • Step 3 : Coupling with N,N-dimethylacetamide.

Detailed Synthesis Pathways

Step 1: Synthesis of 2,4-Dichloro-5-(2-Methoxyethoxy)aniline

Chlorination of 5-(2-Methoxyethoxy)aniline

Method :

  • Starting Material : 5-(2-Methoxyethoxy)aniline.
  • Chlorination Reagents : Cl₂ gas or SOCl₂ in the presence of a catalyst (e.g., FeCl₃).
  • Conditions :
    • Solvent : Dichloromethane (DCM) or DMF.
    • Temperature : 0°C to room temperature.
    • Duration : 2–4 hours.

Mechanism : Electrophilic aromatic substitution at the 2- and 4-positions of the aniline ring.

Example Reaction :
$$
\text{5-(2-Methoxyethoxy)aniline} + 2\text{Cl}2 \xrightarrow{\text{FeCl}3, \text{DCM}} \text{2,4-Dichloro-5-(2-methoxyethoxy)aniline}
$$

Yield : ~75–85% (estimated based on analogous chlorination reactions).

Step 2: Formation of Sulfonyl Chloride Intermediate

Reaction with Chloroethyl Sulfonyl Chloride

Method :

  • Reagent : Chloroethyl sulfonyl chloride.
  • Base : Triethylamine (TEA).
  • Conditions :
    • Solvent : DCM or DMF.
    • Temperature : 0°C to room temperature.
    • Duration : 2–3 hours.

Mechanism : Nucleophilic substitution at the aniline nitrogen.

Example Reaction :
$$
\text{2,4-Dichloro-5-(2-methoxyethoxy)aniline} + \text{ClCH}2\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{2,4-Dichloro-5-(2-methoxyethoxy)-N-(2-chloroethylsulfonyl)aniline}
$$

Yield : ~80–90% (based on sulfonamide formation in similar systems).

Step 3: Coupling with N,N-Dimethylacetamide

Sulfonamide Formation

Method :

  • Reagent : N,N-Dimethylacetamide (DMA).
  • Base : Pyridine or NaHCO₃.
  • Conditions :
    • Solvent : DCM or THF.
    • Temperature : Room temperature.
    • Duration : 4–6 hours.

Mechanism : Displacement of the chlorine atom by DMA.

Example Reaction :
$$
\text{2,4-Dichloro-5-(2-methoxyethoxy)-N-(2-chloroethylsulfonyl)aniline} + \text{DMA} \xrightarrow{\text{Pyridine, DCM}} \text{Target Compound}
$$

Yield : ~65–75% (estimated from analogous sulfonamide couplings).

Optimization and Challenges

Purification Strategies

Step Method Conditions Yield Improvement
Workup Filtration + Ethanol wash 20–25°C, 30 min Removes unreacted reagents
Crystallization Ethyl acetate or MeOH 0–5°C, 1–2 hours Purity >95%

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature (Step 2) 0–5°C Minimizes side reactions
Solvent Polarity DMF > DCM Enhances reaction rate
Base Strength TEA > NaHCO₃ Prevents hydrolysis of sulfonyl chloride

Alternative Synthetic Routes

Direct Sulfonation with Sulfonyl Chloride

Method :

  • Reagent : 2-Oxoethyl sulfonyl chloride.
  • Base : NaHCO₃.
  • Conditions :
    • Solvent : DMA/H₂O (2:1).
    • Temperature : 70°C.
    • Duration : 18 hours.

Mechanism : Direct sulfonation of the aniline intermediate.

Advantage : Avoids intermediate isolation steps.

Yield : ~90% (based on analogous DMA-mediated reactions).

Use of N,O-Protected Intermediates

Method :

  • Protection : Boc or benzyl groups for the aniline amine.
  • Deprotection : Acidic conditions post-sulfonation.

Advantage : Improves regioselectivity during chlorination.

Yield : ~85–90% (estimated).

Spectral and Analytical Data

Property Value Method
Molecular Weight 427.30 g/mol Calculated
Purity >97% HPLC
Solubility Soluble in DCM, DMF Experimental

Q & A

Q. What are the optimal synthetic routes for preparing 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For analogs:
  • Step 1 : Coupling of 2,4-dichloro-5-(2-methoxyethoxy)aniline with α-ketoethylsulfonyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Sulfonylation using sulfonyl chlorides in anhydrous dichloromethane with triethylamine as a base .
  • Step 3 : Final N,N-dimethylation via reductive amination or direct alkylation with dimethylamine .
    Key Considerations : Monitor reaction progress via TLC/HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfonyl intermediates .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1{}^{1}H and 13{}^{13}C spectra for characteristic peaks:
  • δ 3.2–3.4 ppm (N,N-dimethyl protons) .
  • δ 7.0–8.0 ppm (aromatic protons from dichloroaniline moiety) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns .
  • Infrared (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxyethoxy chain length) with antimicrobial activity using MOE or Schrödinger .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data by adjusting for assay conditions (e.g., pH, solvent DMSO concentration) .
  • Dose-Response Replication : Validate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analog Comparison : Compare bioactivity of derivatives with controlled substituent variations (Table 1) .

Table 1 : Bioactivity Variation with Substituents

Substituent PositionModificationAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
2-MethoxyethoxyEthyl → Propyl8 → 1625 → 40
Sulfonyl–SO₂– → –SO–32 → 6450 → 75
Data aggregated from

Q. What strategies improve the compound’s metabolic stability in in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with enzymatically cleavable esters .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Structural Tweaks : Replace labile methoxyethoxy with cyclopropylmethoxy to reduce oxidative metabolism .

Q. How to design experiments elucidating its mechanism of action against resistant bacterial strains?

  • Methodological Answer :
  • Genomic Sequencing : Identify mutations in target genes (e.g., gyrA for quinolone resistance) post-exposure .
  • Proteomics : Use 2D-DIGE to detect overexpression of efflux pumps (e.g., AcrAB-TolC) .
  • Time-Kill Assays : Compare bactericidal kinetics against MSSA vs. MRSA to assess resistance penetration .

Data Analysis & Reporting

Q. What statistical methods are critical for validating SAR findings?

  • Methodological Answer :
  • Multivariate Regression : Analyze substituent contributions using PLS or PCA in R/Python .
  • ANOVA with Tukey’s HSD : Compare bioactivity across derivatives (p < 0.05 threshold) .
  • Cluster Analysis : Group compounds by bioactivity profiles using Ward’s method in heatmaps .

Q. How to address low solubility in aqueous assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles (size < 200 nm via DLS) .
  • pH Adjustment : Increase solubility via protonation of dimethylamide groups in acidic buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.